3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClIN3/c13-10-4-2-1-3-9(10)12-16-15-11-7-8(14)5-6-17(11)12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTUEASFRFLQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204105 | |
| Record name | 3-(2-Chlorophenyl)-7-iodo-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057393-52-8 | |
| Record name | 3-(2-Chlorophenyl)-7-iodo-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057393-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)-7-iodo-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of (E)-(2-Chlorobenzylidene)hydrazine: This intermediate is prepared by reacting 2-chlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine substituent makes it a suitable candidate for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, along with appropriate ligands and bases, are commonly used for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[4,3-a]pyridine Derivatives
Key Observations:
Halogen Substituents: The iodo substituent in the target compound increases molecular weight and lipophilicity compared to bromo/chloro analogs (e.g., 356.56 vs. 308.56 g/mol for the bromo analog) .
Position 3 Modifications :
- Aryl groups (e.g., 2-chlorophenyl) improve π-π stacking interactions in receptor binding, whereas alkyl/heterocyclic substituents (e.g., difluoromethyl) enhance metabolic stability .
Biological Activity :
- The 7-bromo-3-(2-chlorophenyl) analog () exhibits antifungal activity, while the sulfonamide derivative () shows potent antimalarial effects . The iodine substituent in the target compound may broaden its activity spectrum due to enhanced membrane permeability .
Crystallographic and Physicochemical Properties
Triazolo[4,3-a]pyridines often crystallize in monoclinic systems (space group P21/c) with hydrogen-bonded networks (). The iodine atom in the target compound may increase crystal density compared to bromo/chloro analogs .
Biological Activity
3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the field of cancer immunotherapy. This compound belongs to the class of triazolopyridines and is characterized by a triazole ring fused to a pyridine ring, with specific substituents that enhance its pharmacological properties.
- Molecular Formula : C₁₂H₇ClIN₃
- Molecular Weight : 355.56 g/mol
- CAS Number : 1057393-52-8
Recent studies have shown that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold can inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a significant role in immune regulation and tumor progression. Inhibition of IDO1 can enhance immune responses against tumors, making it a promising target for cancer therapy.
In Vitro Studies
A study investigating the biological activity of various compounds derived from the triazolo[4,3-a]pyridine scaffold reported significant findings regarding their potency and selectivity:
| Compound | Cell Viability (%) @ 10 μM | IDO1 Inhibition (%) @ 10 μM | IC₅₀ (μM) |
|---|---|---|---|
| VS9 | 91 ± 9.9 | 35 ± 6 | 2.6 ± 0.5 |
| VS13 | 93 ± 9.8 | 39 ± 4 | 0.016 |
| VS10 | 95 ± 7.2 | 75 ± 7 | 1.4 ± 0.5 |
The most potent compound identified was VS13, which demonstrated low nanomolar potency across various tumor cell lines and showed promising in vivo pharmacodynamic activity despite some metabolic liabilities .
Case Studies
-
IDO1 Inhibition in Melanoma Cells :
- A375 melanoma cells were treated with compounds at a concentration of 10 μM for 48 hours. The reduction in L-Kynurenine levels (a product of IDO1 activity) was measured using HPLC analysis.
- The results indicated that several compounds effectively inhibited IDO1 activity, with IC₅₀ values ranging from sub-micromolar to low nanomolar concentrations.
-
Cytotoxicity Assessment :
- An MTT assay was performed to evaluate the cytotoxic effects of compounds on A375 cells. The results indicated that while some compounds exhibited cytotoxicity at higher concentrations, others maintained cell viability while effectively inhibiting IDO1.
Q & A
Q. Adaptation for Target Compound :
Introduce the 2-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution during intermediate synthesis.
Incorporate iodine at the 7-position using halogen exchange (e.g., via Finkelstein reaction) or direct iodination using N-iodosuccinimide (NIS).
Table 1 : Comparison of Synthetic Methods
How can researchers determine the physicochemical properties of 3-(2-chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine for experimental design?
Critical properties include solubility, stability, and spectral characteristics:
- Solubility : Test in DMSO, ethanol, or aqueous buffers (e.g., PBS) using HPLC or UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure .
- Spectral Data : Obtain ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS for structural confirmation .
Table 2 : Example Physicochemical Data (Analogous Compounds)
| Compound | Solubility (DMSO) | Melting Point (°C) | λmax (UV) |
|---|---|---|---|
| 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine | >10 mg/mL | 154–156 | 265 nm |
| 3-Chloro derivative | 5–8 mg/mL | 207–208 | 280 nm |
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize the biological activity of triazolo[4,3-a]pyridine derivatives?
SAR strategies involve systematic substitution at positions 3 and 7:
- 3-Position Modifications : Electron-withdrawing groups (e.g., Cl, CF3) enhance receptor binding affinity. For example, 3-(4-propylphenyl) analogs showed 50% herbicidal inhibition at 37.5 g/ha .
- 7-Position Halogenation : Iodo substituents improve lipophilicity and membrane permeability, critical for CNS-targeted agents .
Q. Case Study :
- Herbicidal Activity : 8-Chloro-3-(4-propylphenyl)-triazolo[4,3-a]pyridine achieved broad-spectrum weed control with 50% inhibition at low dosages. 3D-QSAR models identified electrostatic and steric fields as key activity drivers .
What experimental approaches resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies may arise from assay conditions or substituent electronic effects. Mitigation strategies:
Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 vs. % inhibition at fixed dose).
Target-Specific Assays : Use enzyme-binding assays (e.g., SPR, ITC) to isolate mechanistic interactions .
Computational Modeling : Apply molecular docking to compare binding modes of active vs. inactive analogs .
Q. Example :
- In triazolopyrimidine analogs, 2,4-dimethylphenyl groups increased cytotoxicity by 40% compared to unsubstituted derivatives due to enhanced hydrophobic interactions .
How can green chemistry principles be applied to scale up synthesis while maintaining yield and purity?
- Solvent Selection : Replace dichloromethane with ethanol or water-miscible solvents .
- Catalyst Recycling : Use immobilized palladium catalysts to reduce metal waste .
- Energy Efficiency : Employ microwave-assisted synthesis to shorten reaction times (e.g., 3 hours vs. 24 hours conventional) .
Table 3 : Green Synthesis Metrics
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Reaction Time | 24 h | 3 h |
| Solvent Toxicity | High (DCM) | Low (Ethanol) |
| E-factor* | 35 | 12 |
| *E-factor = waste (kg) / product (kg). |
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
